molecular formula C21H20ClN7O B7495226 5,6-diamino-3-(4-chlorophenyl)-8-(diethylamino)-2-oxo-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile

5,6-diamino-3-(4-chlorophenyl)-8-(diethylamino)-2-oxo-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile

Cat. No.: B7495226
M. Wt: 421.9 g/mol
InChI Key: PPYBWTPVSKJMEJ-UHFFFAOYSA-N
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Description

5,6-diamino-3-(4-chlorophenyl)-8-(diethylamino)-2-oxo-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile is a complex organic compound with a unique structure that includes multiple functional groups such as amino, chloro, diethylamino, oxo, and nitrile. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-diamino-3-(4-chlorophenyl)-8-(diethylamino)-2-oxo-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted aniline and undergo a series of reactions including nitration, reduction, and cyclization to form the core structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

5,6-diamino-3-(4-chlorophenyl)-8-(diethylamino)-2-oxo-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can lead to nitro derivatives, while reduction of the nitrile group can yield primary amines .

Scientific Research Applications

5,6-diamino-3-(4-chlorophenyl)-8-(diethylamino)-2-oxo-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-diamino-3-(4-chlorophenyl)-8-(diethylamino)-2-oxo-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5,6-diamino-3-(4-chlorophenyl)-8-(diethylamino)-2-oxo-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile apart from similar compounds is its unique combination of functional groups and its potential for diverse biological activities. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

5,6-diamino-3-(4-chlorophenyl)-8-(diethylamino)-2-oxo-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN7O/c1-3-28(4-2)20-14(10-23)16-13-9-15(30)29(12-7-5-11(22)6-8-12)21(13)27-19(25)17(16)18(24)26-20/h5-8H,3-4,9H2,1-2H3,(H2,24,26)(H2,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYBWTPVSKJMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C2=C3CC(=O)N(C3=NC(=C2C(=N1)N)N)C4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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